1,1'-[Ethyne-1,2-diylbis(oxy)]dibenzene
Description
Properties
CAS No. |
73421-41-7 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenoxyethynoxybenzene |
InChI |
InChI=1S/C14H10O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H |
InChI Key |
OAFPGDGMPQKEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC#COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethane vs. Ethyne Linkers
1,1'-[Ethane-1,2-diylbis(oxy)]dibenzene (C₁₆H₁₈O₂):
This compound (C₁₆H₁₄O₂):
- The C≡C triple bond creates a linear, rigid structure, enhancing conjugation between phenyl groups.
- Expected lower molecular weight (238.29 g/mol ) due to reduced hydrogen content.
Sulfur-Containing Analogs
1,2-Bis(phenylthio)ethane (C₁₄H₁₄S₂):
1,1''-[Ethane-1,2-diylbis(sulfanediylmethanediyl)]dibenzene (CAS 24794-19-2):
Physicochemical Properties
Thermal Stability and Melting Points
- IR peaks at 1210 cm⁻¹ (P=O stretching) and 3056 cm⁻¹ (aromatic C–H) .
- 1,1'-[Ethane-1,2-diylbis(oxy)]dibenzene: No direct melting point data, but similar ethane-linked compounds (e.g., TEGDVCP in ) are used in polymerization for their thermal stability .
Spectroscopic Differences
- ¹H NMR Shifts :
- Ethyne-linked compounds exhibit deshielding effects on adjacent protons due to the electron-withdrawing triple bond. For example, in Ethyne-1,2-diylbis(diphenylphosphine oxide) , aromatic protons resonate at δ 7.87–7.47 ppm .
- Ethane-linked analogs (e.g., TEGDVCP) show upfield shifts for CH₂ protons near oxygen (~δ 3.5–4.0 ppm ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-[Ethyne-1,2-diylbis(oxy)]dibenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key factors include:
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are common for alkyne-aryl ether coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like alkyne polymerization.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents is recommended. Yield optimization requires iterative adjustment of these parameters .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyne bridge (C≡C) induces deshielding in adjacent aromatic protons (δ ~7.2–7.5 ppm). IR confirms C≡C stretching (~2100 cm⁻¹) and aryl-O-C linkages (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 242.0943 (C₁₆H₁₂O₂). Discrepancies may indicate impurities or isotopic variants .
- Cross-validation with NIST reference data (e.g., fragmentation patterns) ensures accuracy .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound, and how do they inform experimental design?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
- Conjugation effects : The ethyne bridge enhances π-electron delocalization, reducing the HOMO-LUMO gap (~3.5 eV), which correlates with UV-Vis absorption maxima.
- Reactivity hotspots : Electron-deficient regions (near oxygen atoms) guide functionalization strategies, such as electrophilic substitution.
- Validation via COMSOL Multiphysics simulations can optimize synthetic pathways by predicting reaction kinetics .
Q. How can contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results) be resolved?
- Methodological Answer :
- X-ray crystallography : Resolves bond-length discrepancies (e.g., C≡C vs. C-O distances). If crystallography is unfeasible, compare with analogous structures like 1,2-diphenoxyethane ( ).
- Dynamic NMR : Detects conformational flexibility in solution that static crystallography may miss.
- Theoretical frameworks : Align observations with quantum mechanical models (e.g., DFT) to identify systematic errors .
Q. What role does this compound play in supramolecular chemistry, particularly in host-guest systems?
- Methodological Answer : The rigid ethyne spacer and electron-rich aryl ether groups enable:
- Cation-π interactions : Stabilize metal ions (e.g., Ag⁺) in coordination polymers.
- Hydrogen-bonding networks : Oxygen atoms act as acceptors for NH/OH donors.
- Experimental validation involves titration experiments (e.g., fluorescence quenching with guest molecules) and SC-XRD for structural elucidation .
Methodological Frameworks
Q. How can researchers design experiments to investigate the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (5–10°C/min in N₂). Decomposition onset >250°C suggests stability for high-temperature applications.
- GC-MS : Identify volatile decomposition products (e.g., benzene derivatives).
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .
Q. What strategies mitigate synthetic challenges like alkyne side reactions or low solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
